molecular formula C23H20ClN3O2 B4147227 5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B4147227
M. Wt: 405.9 g/mol
InChI Key: HLIMAZXIHFPEFE-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is an organochlorine compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chloro group, an ethoxyphenyl group, and a pyridin-2-ylamino group.

Properties

IUPAC Name

5-chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2/c1-2-29-16-10-8-15(9-11-16)21(27-20-7-3-4-12-25-20)18-14-19(24)17-6-5-13-26-22(17)23(18)28/h3-14,21,28H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIMAZXIHFPEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through classical synthesis protocols such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the ethoxyphenyl group: This step involves the reaction of the chlorinated quinoline with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst through a Suzuki-Miyaura coupling reaction.

    Introduction of the pyridin-2-ylamino group: This can be achieved by reacting the intermediate with 2-aminopyridine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl and pyridin-2-ylamino groups enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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